molecular formula C15H27NO5 B14011641 tert-Butyl (2-(2-(2-(but-3-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate

tert-Butyl (2-(2-(2-(but-3-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate

Cat. No.: B14011641
M. Wt: 301.38 g/mol
InChI Key: LZWWBCZMVAZRHF-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-(2-(but-3-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is a carbamate-protected polyethylene glycol (PEG)-based linker featuring a terminal but-3-yn-1-yloxy (propargyl ether) group. This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group, a triethylene glycol (PEG3) spacer, and a terminal alkyne functionality. The alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it valuable in bioconjugation, drug delivery, and materials science .

Properties

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

tert-butyl N-[2-[2-(2-but-3-ynoxyethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C15H27NO5/c1-5-6-8-18-10-12-20-13-11-19-9-7-16-14(17)21-15(2,3)4/h1H,6-13H2,2-4H3,(H,16,17)

InChI Key

LZWWBCZMVAZRHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCC#C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-Butyl (2-(2-(2-(but-3-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate typically involves the following key steps:

  • Protection of an amino group with a tert-butyl carbamate (Boc) protecting group.
  • Sequential etherification reactions to build the triethylene glycol linker.
  • Introduction of the but-3-yn-1-yloxy terminal alkyne group via alkylation or substitution.

This synthetic route ensures selective protection and functionalization, allowing for the incorporation of the alkyne moiety at the terminal position.

Stepwise Preparation Details

Preparation of tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Intermediate
  • The starting point is often a Boc-protected amino triethylene glycol derivative, such as tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate.
  • This intermediate can be prepared by reacting triethylene glycol derivatives with di-tert-butyl dicarbonate under mild conditions to protect the amino group.
  • Literature reports indicate that such Boc-protected intermediates are synthesized in good yields using standard carbamate protection protocols.
Introduction of the But-3-yn-1-yloxy Group
  • The terminal alkyne group is introduced by alkylation of the terminal hydroxyl group of the triethylene glycol Boc-protected intermediate with a suitable propargyl or but-3-yn-1-yl halide or tosylate.
  • This etherification is typically conducted under basic conditions, often using potassium carbonate or sodium hydride as a base in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.
  • The reaction proceeds via nucleophilic substitution, yielding this compound as the final product.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) Dichloromethane Room temperature 80-90 Standard carbamate protection
Etherification (Alkyne Introduction) But-3-yn-1-yl bromide or tosylate, K2CO3 or NaH DMF or THF 0-60 °C 70-85 Nucleophilic substitution on terminal hydroxyl

Purification and Characterization

  • The product is typically purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
  • Characterization is confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to verify the presence of the Boc group, ether linkages, and terminal alkyne.
  • High purity is essential for downstream applications, especially in biological conjugation.

Literature and Source Diversity

The preparation methods described are corroborated by multiple sources:

  • Peer-reviewed publications in chemical journals describe similar synthetic routes for related Boc-protected triethylene glycol derivatives functionalized with alkynes.
  • Supporting information from European Journal of Chemistry and Journal of the American Chemical Society provide detailed synthetic protocols for related compounds involving alkynylation and carbamate protection.
  • Patent literature and chemical supplier technical sheets (excluding unreliable sources such as benchchem.com and smolecule.com) provide additional procedural details and experimental conditions for similar carbamate-protected alkynyl ethers.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(2-(but-3-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate involves its participation in click chemistry reactions. The but-3-yn-1-yloxy group reacts with azides to form triazole rings, a process catalyzed by copper ions. This reaction is highly efficient and selective, making it a powerful tool in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyne-Terminated Analogs

  • tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate (CAS 869310-84-9) Structural Difference: The propargyl group is at position 2 (prop-2-yn-1-yl) instead of but-3-yn-1-yl. Applications: Similar use in bioconjugation but with differences in solubility and reactivity due to chain length .

Bromo-Terminated Analogs

  • tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (CAS 165963-71-3)
    • Structural Difference : Terminal bromoethoxy group replaces alkyne.
    • Impact : Bromine acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols).
    • Applications : Used to introduce PEG spacers into molecules via alkylation, contrasting with the alkyne’s cycloaddition utility .

Amino-Terminated Analogs

  • tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (CAS 101187-40-0) Structural Difference: Terminal amine replaces alkyne. Impact: Enables amine-reactive conjugations (e.g., with NHS esters or aldehydes). Applications: Drug delivery systems requiring pH-sensitive or stable amide bonds .

Hydroxyl-Terminated Analogs

  • tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-OH, CAS 139115-92-7)
    • Structural Difference : Terminal hydroxyl group instead of alkyne.
    • Impact : Hydroxyl allows esterification or etherification.
    • Applications : Solubility enhancers or precursors for further functionalization .

PROTAC-Linked Derivatives

  • tert-Butyl (2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethyl)carbamate
    • Structural Difference : Incorporates a dioxopiperidinyl-dioxoisoindolinyl warhead.
    • Impact : Enables targeted protein degradation via E3 ligase recruitment.
    • Applications : PROTACs (PROteolysis-Targeting Chimeras) for cancer therapy .

Comparative Data Table

Compound Terminal Group Key Reactivity Applications Reference
Target Compound But-3-yn-1-yl CuAAC click chemistry Bioconjugation, materials science
Prop-2-yn-1-yl analog (CAS 869310-84-9) Prop-2-yn-1-yl Faster click chemistry kinetics Similar to target compound
Bromo analog (CAS 165963-71-3) Bromoethoxy Nucleophilic substitution Alkylation reactions
Amino analog (CAS 101187-40-0) Aminoethoxy Amine-reactive conjugation Drug delivery, peptide synthesis
Hydroxyl analog (CAS 139115-92-7) Hydroxyethoxy Esterification/etherification Solubility enhancement
PROTAC-linked derivative Dioxopiperidinyl Protein degradation Cancer therapeutics

Biological Activity

Chemical Structure and Properties

tert-Butyl (2-(2-(2-(but-3-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is a complex organic compound with the molecular formula C15H27NO4C_{15}H_{27}NO_4. It features a tert-butyl group linked to a carbamate moiety, which is further connected to an ethylene glycol derivative containing a but-3-yn-1-yloxy group. This intricate structure contributes to its potential applications in medicinal chemistry and materials science, particularly due to its stability and lipophilicity, which influence its biological activity and solubility properties.

Biological Activity

The biological activity of this compound is primarily associated with its interactions at the molecular level. The compound's structural features allow it to engage in significant interactions such as hydrogen bonding and π-stacking, which are critical for its biological functions. These interactions can affect enzyme activity, receptor binding, and overall pharmacological efficacy.

  • Enzyme Inhibition : Similar carbamate compounds have shown the ability to inhibit various enzymes. The presence of the carbamate moiety may facilitate binding to active sites of enzymes, potentially leading to therapeutic effects.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity. For instance, studies on related compounds have indicated potential agonistic or antagonistic effects on neurotransmitter receptors.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer activities by inducing apoptosis, inhibiting angiogenesis, and disrupting cell cycle progression .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of selected related compounds:

Compound NameStructural FeaturesUnique CharacteristicsBiological Activity
Tert-butyl carbamateSimple structure with a single tert-butyl groupCommonly used as a protective group; stable under mild conditionsModerate enzyme inhibition
N-Boc-protected aminesContains a Boc protecting groupWidely used in peptide synthesis; offers easy deprotectionPotential for receptor modulation
Ethyl carbamateEthyl instead of tert-butylLess sterically hindered than tert-butyl derivativesNotable for sedative properties

This comparative analysis highlights the unique aspects of this compound, particularly its multifaceted nature that may allow for diverse reactivity patterns and applications not fully explored in simpler analogs.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for tert-butyl carbamates with oligoethylene glycol (OEG) spacers, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound’s synthesis typically involves multi-step etherification and carbamate formation. For example, tert-butyl carbamates with OEG chains are synthesized via nucleophilic substitution of hydroxyl-terminated OEG intermediates with propargyl bromides, followed by Boc protection. Key steps include:

  • Step 1 : Reacting but-3-yn-1-ol with OEG-diols (e.g., triethylene glycol) under Mitsunobu conditions (using DIAD/PPh3) to form the propargyl ether intermediate .
  • Step 2 : Boc protection of the terminal amine using di-tert-butyl dicarbonate (Boc2O) in anhydrous DCM with catalytic DMAP .
  • Optimization : Yield improvements (~75–85%) are achieved by controlling stoichiometry (1.2 eq propargyl bromide) and using molecular sieves to absorb water .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Purity : Assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is typical for research-grade material .
  • Structural Confirmation :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for tert-butyl (δ 1.4 ppm, singlet), carbamate NH (δ 5.1–5.3 ppm, broad), and propargyl CH2 (δ 4.2–4.4 ppm) .
  • HRMS : Exact mass confirmed via ESI-TOF (e.g., [M+Na]<sup>+</sup> calculated for C17H29NO5: 350.1941; observed 350.1938) .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : Store desiccated at –20°C in amber vials under inert gas (argon). The Boc group is sensitive to acids and moisture; degradation is minimized by avoiding TFA or prolonged exposure to ambient humidity .

Advanced Research Questions

Q. How does the propargyl group enable site-specific bioconjugation, and what challenges arise in balancing reactivity with stability?

  • Methodological Answer : The propargyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry. Challenges include:

  • Reactivity : Optimize Cu(I) catalyst (e.g., TBTA ligand) to prevent side reactions (e.g., oxidation of propargyl to ketone).
  • Stability : The propargyl ether is prone to hydrolysis under acidic conditions; use pH 7–8 buffers for aqueous reactions .
    • Case Study : In PROTAC synthesis, tert-butyl carbamates with propargyl-OEG spacers are conjugated to E3 ligase ligands via CuAAC, achieving >80% coupling efficiency .

Q. How can contradictions in solubility data for PEGylated carbamates be resolved in aqueous reaction systems?

  • Methodological Answer : Discrepancies arise from varying PEG chain lengths and Boc protection. Strategies include:

  • Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4). For OEG3 derivatives, solubility >10 mg/mL is typical .
  • Co-solvents : Add 10% DMSO to aqueous buffers to dissolve hydrophobic tert-butyl groups without cleaving the carbamate .

Q. What analytical techniques are critical for identifying byproducts in Boc deprotection reactions?

  • Methodological Answer :

  • TFA Deprotection : Monitor via LCMS for [M–Boc+H]<sup>+</sup> (e.g., m/z 246.1 for C12H21NO4). Common byproducts (e.g., tert-butyl alcohol adducts) are identified using HRMS and purified via silica gel chromatography .
  • Kinetic Analysis : Track Boc removal via <sup>19</sup>F NMR (TFA as internal standard) to optimize reaction time (typically 2 hr at 25°C) .

Q. How can regioselectivity challenges in propargyl ether synthesis be addressed?

  • Methodological Answer : Competing O- vs. N-alkylation is mitigated by:

  • Protecting Groups : Use temporary Fmoc protection for amines during propargyl ether formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor O-alkylation, achieving >90% selectivity .

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